Aurasperone A

Descripción general

Descripción

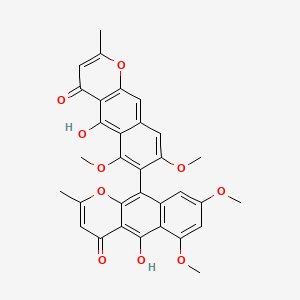

Aurasperone A es un compuesto dimérico de naftopirano con la fórmula molecular C32H26O10. Fue aislado originalmente del hongo marino Aspergillus niger. Este compuesto ha ganado una atención significativa debido a sus potentes propiedades antivirales, particularmente contra el SARS-CoV-2, el virus responsable de la COVID-19 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aurasperone A se puede sintetizar mediante diversas reacciones químicas que involucran derivados de naftopirano. La síntesis normalmente implica la dimerización de precursores específicos de naftopirano en condiciones controladas. Las condiciones de reacción suelen incluir el uso de solventes orgánicos y catalizadores para facilitar el proceso de dimerización .

Métodos de producción industrial: La producción industrial de this compound implica el cultivo de Aspergillus niger en procesos de fermentación a gran escala. El hongo se cultiva en medios ricos en nutrientes, y el compuesto se extrae de la biomasa fúngica utilizando solventes orgánicos. El compuesto extraído se purifica posteriormente mediante técnicas cromatográficas para obtener this compound pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Aurasperone A experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2) para oxidar this compound.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) para las reacciones de reducción.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound. Estos derivados se estudian por sus actividades biológicas mejoradas y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Chemistry

Aurasperone A serves as a model compound for studying dimeric naphthopyran structures and their reactivity. Its synthesis involves the dimerization of specific naphthopyran precursors under controlled conditions, making it a valuable compound for chemical research.

Biology

The compound exhibits significant antimicrobial properties, particularly against fungal and bacterial pathogens. It has been studied for its ability to inhibit xanthine oxidase and acyl-CoA:cholesterol acyltransferase (ACAT), which are crucial in various metabolic pathways.

Medicine

This compound has shown potent antiviral activity against SARS-CoV-2, with an IC50 value of 12.25 µM, comparable to remdesivir (IC50 = 10.11 µM). Its minimal cytotoxicity on Vero E6 cells (CC50 = 32.36 µM) indicates a high selectivity index (SI = 2641.5), suggesting it could be a safer alternative for antiviral therapies .

Industry

The compound is being explored for its potential use in developing new pharmaceuticals and agrochemicals due to its unique biological activities and structural characteristics.

Case Studies and Research Findings

- Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibits SARS-CoV-2 replication, providing a foundation for further exploration as an antiviral candidate .

- Enzymatic Inhibition : Research indicated that this compound inhibits xanthine oxidase, which could have implications for managing conditions like gout .

- Cytotoxicity Profile : The compound's favorable safety margin compared to other antiviral medications suggests it may pose fewer risks for human use .

Mecanismo De Acción

Aurasperone A ejerce sus efectos principalmente a través de su interacción con proteínas virales. Los estudios de acoplamiento molecular han demostrado que this compound se une a la principal proteasa (Mpro) del SARS-CoV-2, inhibiendo su actividad y previniendo la replicación viral. Este mecanismo de acción es similar al de otros medicamentos antivirales, lo que hace que this compound sea un candidato prometedor para un mayor desarrollo de fármacos .

Comparación Con Compuestos Similares

Aurasperone A está estructuralmente relacionado con otros compuestos diméricos de naftopirano, como Aurasperone D, Averufanin, Flavasperone y Sterigmatocystin. Estos compuestos comparten un esqueleto policíclico similar pero difieren en sus grupos funcionales específicos y actividades biológicas .

Singularidad de this compound:

Potente actividad antiviral: this compound ha mostrado una actividad antiviral comparable al medicamento antiviral remdesivir, lo que lo hace único entre sus análogos.

Baja citotoxicidad: this compound exhibe una citotoxicidad mínima en las células de mamíferos, lo que lo hace más seguro para su posible uso terapéutico.

Lista de compuestos similares:

- Aurasperone D

- Averufanin

- Flavasperone

- Sterigmatocystin

En conclusión, this compound es un compuesto con un potencial significativo en diversos campos científicos, particularmente en la investigación antiviral. Su estructura única y sus potentes actividades biológicas lo convierten en un tema valioso para futuras investigaciones y desarrollos.

Actividad Biológica

Aurasperone A, a compound derived from the marine fungus Aspergillus niger, has garnered attention for its significant biological activities, particularly its antiviral properties against SARS-CoV-2 and its inhibitory effects on various enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. The compound was tested in vitro, revealing an IC50 value of 12.25 µM, which is comparable to the antiviral drug remdesivir (IC50 = 10.11 µM). Notably, this compound displayed minimal cytotoxicity on Vero E6 cells, with a CC50 of 32.36 mM, resulting in a selectivity index (SI) of 2641.5, significantly higher than that of remdesivir (SI = 41.07) .

Molecular Docking Studies

Molecular docking studies identified the main protease (Mpro) of SARS-CoV-2 as the primary target for this compound. The binding affinity scores ranged from -7.0 to -8.1 kcal/mol against several viral proteins, with the lowest ΔG binding value of -9.8 kcal/mol for Mpro, indicating strong interaction .

Table 1: Antiviral Activity and Binding Affinity of this compound

| Compound | IC50 (µM) | CC50 (mM) | Selectivity Index | Main Target | ΔG Binding (kcal/mol) |

|---|---|---|---|---|---|

| This compound | 12.25 | 32.36 | 2641.5 | Mpro | -9.8 |

| Remdesivir | 10.11 | 415.22 | 41.07 | N/A | N/A |

Inhibition of Enzymatic Activity

Beyond its antiviral properties, this compound has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. In cell-based assays using CHO cells expressing ACAT1 and ACAT2, this compound exhibited significant inhibitory effects, suggesting potential applications in managing cholesterol-related disorders .

Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound indicates a favorable safety margin compared to other compounds tested in similar assays. The high selectivity index suggests that it may pose fewer risks for human use compared to traditional antiviral medications like remdesivir .

Case Studies and Research Findings

A case study highlighted the efficacy of this compound in inhibiting SARS-CoV-2 replication in vitro, providing a foundation for further exploration of its therapeutic potential against COVID-19 . Additional research pointed out that various structural modifications in related compounds could enhance their biological activity, emphasizing the importance of chemical structure in determining efficacy .

Propiedades

Número CAS |

15085-74-2 |

|---|---|

Fórmula molecular |

C32H26O10 |

Peso molecular |

570.5 g/mol |

Nombre IUPAC |

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |

Clave InChI |

QAHRSPAZSGMZMT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

SMILES canónico |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

melting_point |

207 °C |

Key on ui other cas no. |

15085-74-2 |

Descripción física |

Solid |

Sinónimos |

aurasperone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.